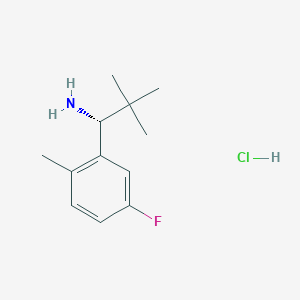
(1R)-1-(5-fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(5-fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, including a fluorine atom and a methyl group attached to a phenyl ring, as well as a dimethylpropan-1-amine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(5-fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine;hydrochloride typically involves several steps, including the introduction of the fluorine atom and the methyl group onto the phenyl ring, followed by the formation of the dimethylpropan-1-amine moiety. Common reagents used in these reactions include fluorinating agents, methylating agents, and amine precursors. The reaction conditions often involve the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, while maintaining strict quality control standards to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(5-fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom or other substituents on the phenyl ring can be replaced by other functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide) for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can produce derivatives with different functional groups attached to the phenyl ring.
Scientific Research Applications
(1R)-1-(5-fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of (1R)-1-(5-fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(5-fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine
- (1R)-1-(5-fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine;hydrobromide
- (1R)-1-(5-fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine;hydroiodide
Uniqueness
The uniqueness of (1R)-1-(5-fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine;hydrochloride lies in its specific structural features, such as the presence of the fluorine atom and the hydrochloride salt form
Properties
Molecular Formula |
C12H19ClFN |
|---|---|
Molecular Weight |
231.74 g/mol |
IUPAC Name |
(1R)-1-(5-fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H18FN.ClH/c1-8-5-6-9(13)7-10(8)11(14)12(2,3)4;/h5-7,11H,14H2,1-4H3;1H/t11-;/m0./s1 |
InChI Key |
DZIQSMWUECDPIM-MERQFXBCSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)[C@@H](C(C)(C)C)N.Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(C(C)(C)C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydrobenzo[B]oxepin-5(2H)-one](/img/structure/B13051699.png)











![(3S)-5-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13051771.png)
![(1S,2S)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13051772.png)
